2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorophenyl isothiocyanate with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the thiazolidinone ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives. These products can have different biological activities and applications.
Scientific Research Applications
2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation and pain . It may also interfere with the replication of microbial cells, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Known for its use in the synthesis of various pharmaceuticals.
4-Chlorophenethylamine: Used in the production of psychoactive substances.
Fenvalerate: An insecticide with a similar aromatic structure.
Uniqueness
What sets 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one apart is its dual thiazolidinone rings, which contribute to its diverse biological activities. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
81512-16-5 |
---|---|
Molecular Formula |
C20H18Cl2N2O2S2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18Cl2N2O2S2/c21-15-5-1-13(2-6-15)19-23(17(25)11-27-19)9-10-24-18(26)12-28-20(24)14-3-7-16(22)8-4-14/h1-8,19-20H,9-12H2 |
InChI Key |
IOYLFSPNQSLYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)CCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.